Naphthalen-2-yl 4-chlorobenzenesulfonate
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Overview
Description
Naphthalen-2-yl 4-chlorobenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a naphthalene ring and a 4-chlorobenzenesulfonate group
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets .
Mode of Action
It’s worth noting that the compound has been used in iron-catalyzed cross-coupling reactions . This suggests that it may interact with its targets through similar mechanisms, potentially leading to changes at the molecular level.
Biochemical Pathways
Related compounds have been shown to play a role in various biochemical pathways .
Result of Action
It’s known that similar compounds can have various biological effects .
Biochemical Analysis
Biochemical Properties
Naphthalene derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Naphthalene derivatives have been reported to exhibit a variety of biological activities, suggesting that they may influence cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Naphthalen-2-yl 4-chlorobenzenesulfonate is not well-defined. It is known that naphthalene derivatives can participate in cross-coupling reactions , but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression associated with this compound need further exploration.
Dosage Effects in Animal Models
Toxicity studies of related compounds suggest that the effects of this compound may vary with dosage .
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalen-2-yl 4-chlorobenzenesulfonate can be synthesized through a reaction involving naphthalene and 4-chlorobenzenesulfonyl chloride. The reaction typically requires a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonate ester. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl 4-chlorobenzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The naphthalene ring can undergo oxidation to form naphthoquinones.
Reduction Reactions: The compound can be reduced to form naphthalen-2-yl 4-chlorobenzenesulfonamide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include various naphthalen-2-yl derivatives depending on the nucleophile used.
Oxidation: Naphthoquinones are the primary products.
Reduction: Naphthalen-2-yl 4-chlorobenzenesulfonamide is formed.
Scientific Research Applications
Naphthalen-2-yl 4-chlorobenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It serves as a probe in studying enzyme mechanisms and protein interactions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonic acid: Similar in structure but lacks the 4-chlorobenzene group.
4-Chlorobenzenesulfonic acid: Contains the sulfonate group but lacks the naphthalene ring.
Naphthalen-2-yl benzenesulfonate: Similar but without the chlorine atom on the benzene ring.
Uniqueness
Naphthalen-2-yl 4-chlorobenzenesulfonate is unique due to the presence of both the naphthalene ring and the 4-chlorobenzenesulfonate group. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
naphthalen-2-yl 4-chlorobenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3S/c17-14-6-9-16(10-7-14)21(18,19)20-15-8-5-12-3-1-2-4-13(12)11-15/h1-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCHTDDOCXBYFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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